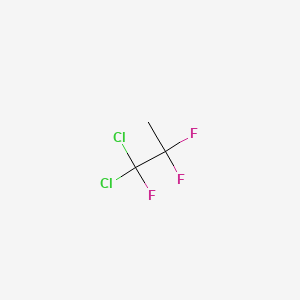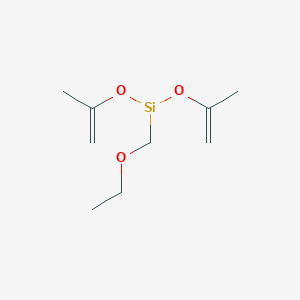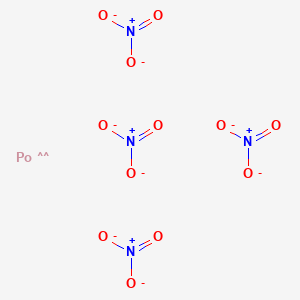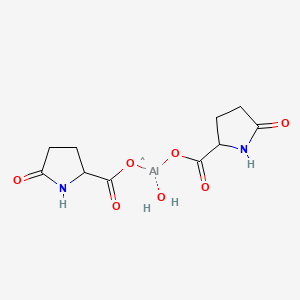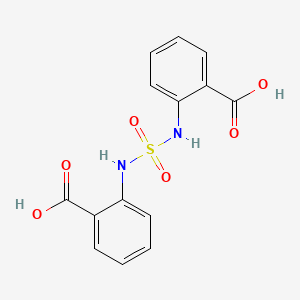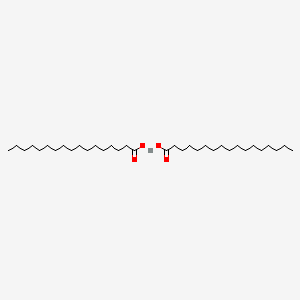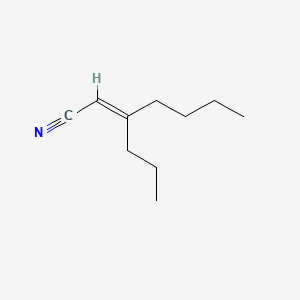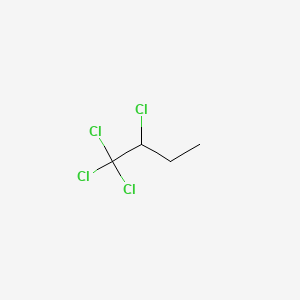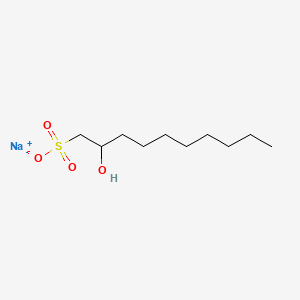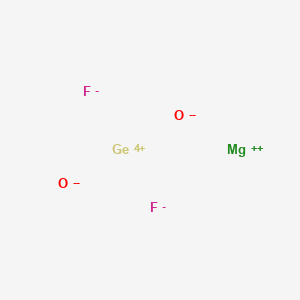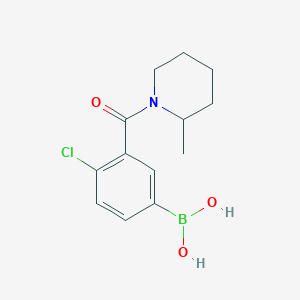
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H17BClNO3 and a molecular weight of 281.54 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a chlorinated benzene ring and a piperidine moiety. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions starting from 2-methylpiperidine.
Attachment to Benzene Ring: The piperidine moiety is then attached to a chlorinated benzene ring through a carbonylation reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The compound’s effects are mediated through pathways involving these interactions, leading to various biological and chemical outcomes.
相似化合物的比较
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives:
Phenylboronic Acid: Lacks the piperidine and chlorine substituents, making it less versatile in certain applications.
4-Chlorophenylboronic Acid: Similar but lacks the piperidine moiety, affecting its reactivity and application scope.
3-(2-Methyl-1-piperidinylcarbonyl)benzeneboronic Acid: Similar but lacks the chlorine atom, influencing its chemical behavior.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and functional properties not found in other similar compounds.
属性
分子式 |
C13H17BClNO3 |
|---|---|
分子量 |
281.54 g/mol |
IUPAC 名称 |
[4-chloro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BClNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3 |
InChI 键 |
XHZUNPLCZJWTBR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


